Boc-Gly-Arg-Arg-AMC acetate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BOC-GRR-AMC is synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of amino groups using tert-butoxycarbonyl (BOC) groups, followed by coupling with the appropriate amino acids and the AMC (7-amino-4-methylcoumarin) moiety. The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and bases like DIPEA, under anhydrous conditions .
Industrial Production Methods
Industrial production of BOC-GRR-AMC follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
BOC-GRR-AMC primarily undergoes hydrolysis and enzymatic cleavage reactions. It is cleaved by type II metacaspases and flavivirus proteases, such as those from the West Nile virus, yellow fever virus, and dengue virus .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild acidic or basic conditions, while enzymatic cleavage requires specific proteases and optimal pH conditions. For instance, the activity of metacaspases with BOC-GRR-AMC is often measured in a buffer containing Tris-HCl and DTT .
Major Products Formed
The major products formed from the enzymatic cleavage of BOC-GRR-AMC include the free amino acids and the AMC moiety, which is fluorescent and can be easily detected .
Scientific Research Applications
BOC-GRR-AMC is widely used in scientific research for various applications:
Chemistry: It is used as a substrate in enzymatic assays to study the activity and specificity of proteases
Medicine: It is used in the development of antiviral drugs by profiling the activity of viral proteases
Industry: It is utilized in the quality control of protease inhibitors and other related products.
Mechanism of Action
BOC-GRR-AMC exerts its effects by serving as a substrate for specific proteases. The proteases cleave the peptide bond, releasing the AMC moiety, which is fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets include various viral and plant proteases, and the pathways involved are related to proteolytic cleavage and signal transduction .
Comparison with Similar Compounds
Similar Compounds
BOC-VRPR-AMC: Another tri-peptide substrate used for similar enzymatic assays.
BOC-LRR-AMC: Used in the study of different proteases.
Pyr-RTKR-AMC: Utilized in the inhibition studies of viral proteases.
Uniqueness
BOC-GRR-AMC is unique due to its specific sequence and the presence of the AMC moiety, which provides a convenient fluorescent readout. This makes it particularly useful for high-throughput screening and detailed enzymatic studies .
Properties
Molecular Formula |
C29H44N10O7 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35) |
InChI Key |
KAOILQBHONVZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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